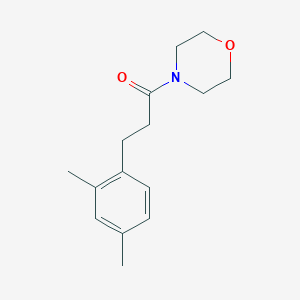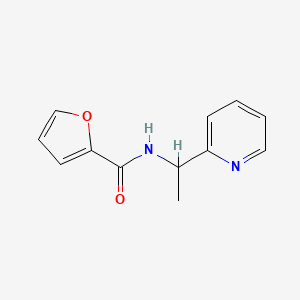
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, also known as EPOM, is a heterocyclic compound that has received significant attention in scientific research. It is a member of the oxadiazole family and has a molecular formula of C10H16N4O. EPOM has been found to have various biochemical and physiological effects, making it a promising candidate for use in several applications.
Mécanisme D'action
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's mechanism of action involves the inhibition of several key enzymes and signaling pathways involved in disease progression. In cancer, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole exhibits potent antioxidant activity, which may be responsible for its ability to inhibit disease progression. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to have anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to be stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's relatively low solubility in water may limit its use in certain applications.
Orientations Futures
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's potential for use in drug discovery and other scientific research applications has led to significant interest in its future development. Several future directions for research on 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole include:
1. Further investigation of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's mechanism of action and its potential targets in disease progression.
2. Development of more efficient and cost-effective synthesis methods for 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole.
3. Investigation of the potential use of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in combination with other drugs for the treatment of diseases such as cancer.
4. Investigation of the potential use of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in the development of new antibiotics.
5. Investigation of the potential use of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in the treatment of inflammatory diseases such as arthritis.
Overall, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole's unique chemical properties and potent biological activity make it a promising candidate for use in a variety of scientific research applications. Further research is needed to fully understand its potential and to develop new applications for this compound.
Méthodes De Synthèse
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole can be synthesized through a multi-step process involving the reaction of pyrrolidine with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final step involves the reaction of the resulting compound with acetic anhydride, resulting in the formation of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole.
Applications De Recherche Scientifique
2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole is in the field of drug discovery. 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been found to exhibit potent activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2-Ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to have antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Propriétés
IUPAC Name |
2-ethyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-10-11-9(13-8)7-12-5-3-4-6-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDUOMSDJMZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)
![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
